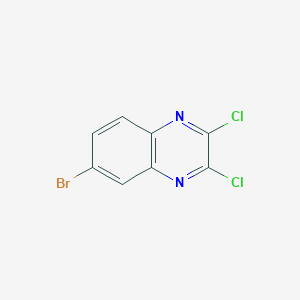

6-Bromo-2,3-dicloroquinoxalina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sutezolid tiene varias aplicaciones de investigación científica:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sutezolid se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo oxazolidinona.

Métodos de producción industrial

La producción industrial de sutezolid implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Sutezolid se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de sulfóxido y sulfona.

Sustitución: Sutezolid puede sufrir reacciones de sustitución, particularmente en la porción de tiomorfolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen derivados de sulfóxido y sulfona, que retienen la actividad antimicrobiana .

Mecanismo De Acción

Sutezolid ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une al ribosoma bacteriano, evitando la formación del complejo de iniciación requerido para la síntesis de proteínas. Esto conduce a la inhibición del crecimiento y la replicación bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Linezolid: Otro agente antimicrobiano oxazolidinona con un mecanismo de acción similar.

U-101603: Un análogo de tiomorfolina con potente actividad antimicobacteriana.

U-101244: Otro derivado de oxazolidinona con propiedades similares.

Singularidad

Sutezolid es único debido a su superior eficacia contra la tuberculosis resistente a los medicamentos y su capacidad para superar los mecanismos de resistencia que afectan a otros antibióticos .

Actividad Biológica

6-Bromo-2,3-dichloroquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent research findings.

- IUPAC Name : 6-bromo-2,3-dichloroquinoxaline

- Molecular Formula : C8H3BrCl2N2

- Molecular Weight : 277.93 g/mol

- CAS Number : 108229-82-9

Synthesis

The synthesis of 6-bromo-2,3-dichloroquinoxaline typically involves various chemical reactions, including halogenation and cyclization processes. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 6-bromo-2,3-dichloroquinoxaline. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant inhibitory effects against human non-small-cell lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation.

| Compound | IC50 (mM) | Mechanism |

|---|---|---|

| 6-Bromo-2,3-dichloroquinoxaline | Data not specified | Induces apoptosis via caspase pathways |

| 5-Fluorouracil | 4.89 ± 0.20 | Chemotherapeutic agent |

Antibacterial and Antifungal Activity

6-Bromo-2,3-dichloroquinoxaline has also been investigated for its antibacterial properties. It has shown effectiveness against various bacterial strains and is being explored as a potential agent to overcome antibiotic resistance . The compound inhibits bacterial protein synthesis by binding to ribosomal sites, thus preventing the formation of essential protein complexes.

Case Studies

- Anticancer Study : A recent study synthesized a series of quinoxaline derivatives and evaluated their cytotoxicity against A549 cells. Among these, compounds with bromo substitutions were found to be more effective than their nitro counterparts in inducing apoptosis .

- Antimicrobial Study : Research into the antimicrobial properties of quinoxalines indicated that derivatives like 6-bromo-2,3-dichloroquinoxaline exhibit significant activity against both Gram-positive and Gram-negative bacteria . These findings suggest its potential use in developing new antimicrobial therapies.

The biological activity of 6-bromo-2,3-dichloroquinoxaline is attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased caspase activity .

- Inhibition of Protein Synthesis : In bacterial systems, it interferes with ribosomal function, inhibiting protein synthesis and bacterial growth .

Propiedades

IUPAC Name |

6-bromo-2,3-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSGUHOTRLMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549827 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108229-82-9 | |

| Record name | 6-Bromo-2,3-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.